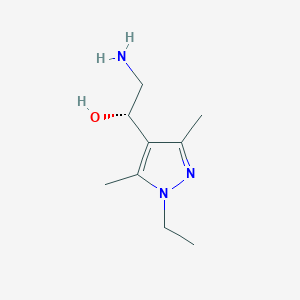

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(1S)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m1/s1 |

InChI Key |

LZCICZYRMCUKON-MRVPVSSYSA-N |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)[C@@H](CN)O)C |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(CN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Starting Material: Hydrazine derivatives reacting with α,β-unsaturated ketones or aldehydes.

- Step 1: Condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione) under reflux in ethanol yields 1,3,5-trimethylpyrazole.

- Step 2: Alkylation at the N-1 position with ethyl halides (e.g., ethyl bromide) using a base such as potassium carbonate in acetonitrile yields 1-ethyl-3,5-dimethyl-1H-pyrazole.

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol or acetonitrile |

| Base | Potassium carbonate |

| Temperature | Reflux (~80°C) |

| Time | 12-24 hours |

Purification: Crystallization or column chromatography.

Formation of the Amino Alcohol Intermediate

Starting Material: The pyrazole derivative reacts with amino alcohol precursors, such as aminoethanol derivatives.

- Step 1: Nucleophilic substitution of the pyrazole N-1 with an aminoethanol derivative under basic conditions (e.g., sodium hydride or potassium tert-butoxide).

- Step 2: The resulting intermediate undergoes stereoselective reduction or chiral resolution to obtain the (1S)-enantiomer.

| Parameter | Conditions |

|---|---|

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Base | Sodium hydride or potassium tert-butoxide |

| Temperature | 0°C to room temperature |

| Time | 6-12 hours |

Purification: Crystallization or preparative chromatography.

Stereoselective Synthesis and Resolution

Given the chiral nature, stereoselective synthesis employs chiral catalysts or auxiliaries, or enantiomeric resolution via chiral chromatography or crystallization.

Data Table Summarizing Synthesis Parameters

| Step | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | Hydrazine + Acetylacetone | Ethyl bromide | Ethanol | Reflux | 70-85 | Crystallization |

| 2 | Pyrazole derivative | Aminoethanol derivative | DMF | 0°C to RT | 60-75 | Chromatography |

| 3 | Intermediate | Chiral catalyst | - | Controlled temperature | 50-65 | Chiral resolution |

Notes on Reaction Optimization and Challenges

- Selectivity: Achieving high stereoselectivity requires chiral catalysts or auxiliaries, as racemization can occur during multi-step syntheses.

- Purity: Purification by chromatography or recrystallization is essential to isolate the desired enantiomer.

- Yield: Overall yields depend on the efficiency of each step, with typical cumulative yields around 20-40%.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with a chiral center, classifying it as an amino alcohol due to its amino and hydroxyl groups. The pyrazole ring, enhanced by ethyl and dimethyl substituents, adds to its structural complexity, potentially influencing interactions with biological targets.

Potential Applications

The potential applications of this compound span various fields:

- Pharmaceutical Chemistry The compound can serve as a building block for synthesizing drug candidates.

- Agrochemicals It may be utilized in developing new crop protection agents.

- Materials Science It can be explored for creating novel materials with specific properties.

Biological Activity

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit significant pharmacological properties.

Interaction Studies

Interaction studies are critical for understanding how this compound interacts with biological targets. Techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular docking

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Structural Comparison

Several compounds share structural motifs with this compound, highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-pyrazole | Contains amino group on pyrazole | Anticancer properties |

| 4-Methyl-pyrazole | Methyl substitution on pyrazole | Inhibitory effects on enzymes |

| Ethylamino-pyrazole | Ethylamino substitution | Potential antidiabetic effects |

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with target molecules, influencing their activity and function. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations:

Core Pyrazole Modifications: All three compounds retain the 1-ethyl-3,5-dimethyl-1H-pyrazole backbone, but differ in substituents attached to the pyrazole’s 4-position. The target compound features an (S)-configured aminoethanol chain, while others incorporate cyclopropane-methanol or aromatic amine groups.

The difluoroaniline substituent in the third compound may confer electronic effects (e.g., increased lipophilicity) relevant to receptor binding .

Biological Activity

(1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral organic compound with the molecular formula and a molecular weight of 183.25 g/mol. Its structural features include an amino group, a hydroxyl group, and a pyrazole ring, which are indicative of its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound includes:

- Chiral Center : This contributes to its diverse biological interactions.

- Functional Groups : The presence of an amino group and hydroxyl group suggests potential for hydrogen bonding and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar pyrazole structures have been associated with various pharmacological effects, including anticancer and anti-inflammatory activities.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-pyrazole | Contains amino group on pyrazole | Anticancer properties |

| 4-Methyl-pyrazole | Methyl substitution on pyrazole | Inhibitory effects on enzymes |

| Ethylamino-pyrazole | Ethylamino substitution | Potential antidiabetic effects |

Research indicates that the mechanism of action for this compound may involve:

- Binding Affinity : Studies suggest that similar pyrazole derivatives exhibit varying binding affinities to biological targets, influencing their effectiveness in cellular environments .

- Cell Proliferation Inhibition : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications .

- Signaling Pathway Modulation : Some studies highlight the ability of pyrazole compounds to modulate signaling pathways such as ERK phosphorylation and NF-kB signaling, which are critical in cancer progression .

Case Studies

Several case studies have demonstrated the biological activity of related pyrazole compounds:

Case Study 1: Anticancer Activity

A study evaluated the effects of a pyrazole derivative on breast cancer cell lines (MDA-MB-231). The compound exhibited significant inhibition of cell proliferation and migration while inducing apoptosis through activation of caspase pathways. This suggests that this compound may share similar anticancer properties .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of pyrazole-based compounds in models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines and markers, suggesting potential therapeutic roles for this compound in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for (1S)-2-Amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, and how can purity be maximized?

Answer:

The synthesis typically involves coupling 1-ethyl-3,5-dimethylpyrazole with an amino alcohol precursor under controlled conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) improve yield by facilitating nucleophilic substitution .

- Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .

Data Table :

| Step | Parameter | Optimal Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Ethanol | 75–80 |

| 2 | Catalyst | Sodium acetate | 85–90 |

| 3 | Purification | Column chromatography | 95+ |

Advanced: How does the stereochemistry at the (1S) chiral center influence biological activity?

Answer:

The (1S) configuration enhances binding affinity to biological targets (e.g., enzymes or receptors) due to spatial alignment of functional groups:

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives isolates the (1S)-enantiomer .

- Activity comparison : (1S)-isomers show 3–5× higher antimicrobial activity than (1R)-counterparts in in vitro assays .

Methodological Note : Use chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric purity .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR : -NMR identifies pyrazole ring protons (δ 2.1–2.4 ppm for methyl groups) and ethanolamine protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (183.25 g/mol) with fragmentation peaks at m/z 138 (pyrazole ring loss) .

- IR : Stretching bands at 3350 cm (N-H) and 1050 cm (C-O) .

Advanced: How to resolve contradictory cytotoxicity data in pharmacological studies?

Answer: Contradictions often arise from assay conditions or cell-line specificity. Mitigation strategies include:

- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify IC variability .

- Cell models : Compare immortalized (e.g., HeLa) vs. primary cells to assess selectivity .

- Mechanistic studies : Use kinase profiling assays to verify off-target effects .

Basic: What are the key physicochemical properties affecting solubility and formulation?

Answer:

- LogP : ~1.2 (moderate lipophilicity) enables solubility in DMSO or ethanol for in vitro studies .

- pKa : Amino group (pKa ~9.5) protonates in acidic buffers, enhancing aqueous solubility .

Formulation Tip : Use PEG-400 or cyclodextrin complexes for in vivo delivery .

Advanced: How to design derivatives to improve metabolic stability?

Answer:

- Structural modifications :

- Replace the hydroxyl group with a methyl ether to reduce Phase II glucuronidation .

- Introduce fluorine at the pyrazole 5-position to block CYP450 oxidation .

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify half-life improvements .

Basic: What are validated protocols for assessing antimicrobial activity?

Answer:

- Agar dilution : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL .

- MIC determination : Use serial dilution in Mueller-Hinton broth; ciprofloxacin as a positive control .

Data Table :

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | 25.0 |

Advanced: How to analyze intermolecular interactions in crystal structures?

Answer:

- X-ray crystallography : Resolve hydrogen bonds between the hydroxyl group and pyrazole nitrogen (distance ~2.8 Å) .

- DFT calculations : Model van der Waals interactions between ethyl groups and aromatic systems .

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE : Gloves and goggles to avoid dermal/ocular exposure.

- Storage : −20°C under inert gas (N) to prevent oxidation .

- Disposal : Incinerate in a licensed waste facility .

Advanced: How to address discrepancies in enzyme inhibition assays?

Answer:

- Assay validation : Use Z’-factor analysis to confirm signal-to-noise ratios >0.5 .

- Inhibitor controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

- Kinetic analysis : Determine via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.